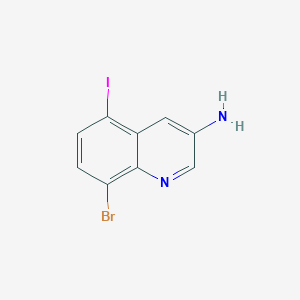

8-Bromo-5-iodoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrIN2 |

|---|---|

Molecular Weight |

348.97 g/mol |

IUPAC Name |

8-bromo-5-iodoquinolin-3-amine |

InChI |

InChI=1S/C9H6BrIN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |

InChI Key |

SCFGRPCSJUFGSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1Br)N)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 8 Bromo 5 Iodoquinolin 3 Amine

Utility as a Key Synthetic Intermediate

8-Bromo-5-iodoquinolin-3-amine serves as a crucial starting material for the synthesis of a wide variety of more complex heterocyclic compounds. The presence of two different halogen atoms (bromine and iodine) at distinct positions on the quinoline (B57606) ring, along with an amine group, allows for a high degree of synthetic flexibility. This enables chemists to selectively introduce a range of functional groups, leading to the creation of diverse chemical libraries. The differential reactivity of the C-I and C-Br bonds is particularly advantageous, allowing for sequential and site-selective functionalization.

For instance, the iodine at the C5 position can be selectively targeted in cross-coupling reactions while leaving the bromine at the C8 position intact for subsequent transformations. This stepwise approach is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of intricate molecules. The amine group at C3 further expands the synthetic possibilities, offering a handle for a different set of chemical modifications.

Directed Functionalization at Halogenated Positions

The halogen atoms at positions 5 and 8 are the primary sites for introducing molecular diversity to the this compound core. The distinct electronic environments and bond strengths of the C-I and C-Br bonds allow for selective reactions, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. masterorganicchemistry.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, and its rate is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.com

While direct SNAr reactions on this compound itself are not extensively documented in the provided context, the principles of SNAr are highly relevant to quinoline chemistry in general. For example, SNAr reactions have been successfully employed on related quinoline systems, such as the substitution of a fluorine atom in 8-fluoroquinoline-2-carbaldehydes with various amines. rsc.org The success of these reactions highlights the potential for similar transformations on the this compound scaffold, where the electron-withdrawing nature of the quinoline nitrogen and the halogen substituents would facilitate nucleophilic attack. The relative reactivity of the halogens in SNAr typically follows the order F > Cl > Br > I, suggesting that the iodo group would be less reactive than a bromo group in this specific mechanism. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grnih.govsioc-journal.cn These reactions are particularly well-suited for the functionalization of halogenated quinolines like this compound.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.govmdpi.com It is widely used for the formation of biaryl compounds and is tolerant of a wide range of functional groups. nih.govmdpi.com

In the context of dihalogenated quinolines, the differential reactivity of the C-I and C-Br bonds is a key advantage. The C-I bond is generally more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. This allows for selective Suzuki coupling at the 5-position of this compound, leaving the 8-bromo substituent available for subsequent reactions. This chemoselectivity has been demonstrated in related systems, such as the reaction of 1-substituted 6-bromo-3-iodoquinolin-4(1H)-ones with arylboronic acids, which selectively yields the 3-aryl-6-bromoquinolin-4(1H)-ones. unisa.ac.za

A general procedure for a Suzuki coupling reaction on a bromo-substituted quinoline involves reacting the bromoquinoline with a boronic acid in the presence of a palladium catalyst, such as PdCl2, and a base, like KOH, in a suitable solvent system. nih.gov

Table 1: Example of Suzuki Coupling Reaction Conditions

| Parameter | Condition |

| Substrate | N-(5-bromoquinolin-8-yl)pivalamide |

| Coupling Partner | Phenylboronic acid |

| Catalyst | PdCl₂ (5 mol%) |

| Base | KOH (0.6 mmol) |

| Solvent | 2-propanol/water (1/1.5) |

| Temperature | 80 °C |

| Time | 24 h |

This table is based on a representative Suzuki coupling reaction on a related bromoquinoline derivative. nih.gov

Reactivity of the Amine Functionality at Position 3

The amine group at the 3-position of the quinoline ring offers another avenue for chemical modification. This nucleophilic group can readily participate in a variety of reactions, including acylation, alkylation, and the formation of sulfonamides. For example, the amino group of 8-aminoquinoline (B160924) derivatives can be acylated to form amides. mdpi.comrsc.org These transformations allow for the introduction of a wide range of substituents, which can be used to modulate the electronic and steric properties of the molecule, as well as to introduce new functional handles for further derivatization.

The reactivity of the amine can be influenced by the electronic nature of the quinoline ring. The presence of the electron-withdrawing halogen atoms at positions 5 and 8 can decrease the nucleophilicity of the amine at position 3, which may require more forcing reaction conditions for certain transformations.

Further Functionalization of the Quinoline Core Facilitated by Halogen and Amine Substituents

The strategic placement of the halogen and amine substituents on the this compound scaffold facilitates a wide range of further functionalization possibilities. The initial derivatization at one of the halogenated positions or the amine group can electronically or sterically influence subsequent reactions at the remaining sites. This allows for a programmed, stepwise synthesis of highly substituted quinoline derivatives.

For instance, after a selective Suzuki coupling at the C5-iodo position, the remaining C8-bromo substituent can undergo a second, different cross-coupling reaction, such as a Sonogashira or Buchwald-Hartwig amination. Alternatively, the amine at C3 could be acylated, and this new amide functionality could direct further C-H activation reactions at other positions on the quinoline ring. The interplay between the different functional groups allows for a combinatorial approach to the synthesis of complex molecules with tailored properties. This versatility underscores the importance of this compound as a valuable building block in medicinal chemistry and materials science. acs.orgnih.gov

Comparative Reactivity Profiles of Bromine and Iodine Substituents on the Quinoline Ring

The chemical behavior of this compound is largely dictated by the distinct reactivity of its two halogen substituents. The bromine atom at the C8 position and the iodine atom at the C5 position exhibit different propensities for participating in chemical transformations, primarily due to differences in their electronegativity, atomic size, and the strength of the carbon-halogen bond. These differences allow for selective functionalization of the quinoline core, a crucial aspect in the synthesis of complex molecular architectures.

The fundamental factor governing the differential reactivity is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. whiterose.ac.ukacs.org This lower bond energy means that the iodine substituent is more susceptible to cleavage, making it the more reactive site in many reactions, particularly in palladium-catalyzed cross-coupling reactions. whiterose.ac.ukacs.org

In such reactions, the typical mechanism involves an oxidative addition step where the palladium catalyst inserts into the C-X bond. This step is generally the rate-determining step and occurs more readily at the C-I bond compared to the C-Br bond. beilstein-journals.org Consequently, when this compound is subjected to typical cross-coupling conditions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, with a limited amount of the coupling partner, the reaction is expected to occur selectively at the C5-iodo position.

A study comparing the reactivity of 6-iodo-tetrahydroquinoline (6-iodo-THQ) and 6-bromo-tetrahydroquinoline (6-bromo-THQ) in a Suzuki coupling reaction provides direct experimental evidence for this principle. Under identical conditions, the iodo-substituted compound showed complete conversion to the desired biaryl product, whereas the bromo-substituted analogue achieved only moderate conversion (56%). beilstein-journals.org This highlights the greater propensity for the aryl iodide to undergo oxidative addition. beilstein-journals.org

While the C-I bond's inherent reactivity is the primary driver of selectivity, other factors such as the choice of catalyst and steric effects can also play a role. nih.govd-nb.info The quinoline ring system is not symmetric, and the electronic environment and steric hindrance around the C5 and C8 positions differ. The C5 position is adjacent to the fused benzene (B151609) ring, while the C8 position is peri to the nitrogen atom of the pyridine (B92270) ring. The presence of the amino group at C3 also influences the electronic distribution throughout the heterocyclic system. numberanalytics.com However, in the case of dihalogenated heteroarenes, the difference in C-X bond strength is often the dominant factor in determining site-selectivity. whiterose.ac.uk

The ability to control which halogen reacts allows for sequential functionalization. For instance, a Suzuki coupling could first be performed under mild conditions to replace the iodine at C5, leaving the bromine at C8 intact. The resulting 8-bromo-5-arylquinolin-3-amine could then be subjected to a second, typically more forcing, coupling reaction to modify the C8 position. This stepwise approach is a powerful strategy for the controlled and divergent synthesis of polysubstituted quinoline derivatives.

The comparative reactivity is summarized in the tables below.

Table 1: General Properties of Carbon-Halogen Bonds on an Aromatic Ring

| Property | C-Br Bond | C-I Bond | Influence on Reactivity |

|---|---|---|---|

| Bond Dissociation Energy | Higher | Lower | The C-I bond is weaker and breaks more easily, making it the more reactive site in many catalytic reactions. whiterose.ac.ukacs.org |

| Polarizability | Lower | Higher | The higher polarizability of iodine facilitates interactions with transition metal catalysts. |

| Electronegativity (Pauling) | 2.96 | 2.66 | Bromine is more electronegative, leading to a stronger inductive electron-withdrawing effect. quora.com |

Table 2: Expected Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Expected Major Product | Rationale |

|---|---|---|

| Suzuki Coupling (1 eq. Boronic Acid) | 5-Aryl-8-bromoquinolin-3-amine | Preferential oxidative addition of the Pd(0) catalyst at the more reactive C-I bond. beilstein-journals.org |

| Sonogashira Coupling (1 eq. Alkyne) | 5-Alkynyl-8-bromoquinolin-3-amine | The C-I bond is more reactive towards catalytic cycles involving palladium and copper co-catalysts. uni-rostock.de |

| Buchwald-Hartwig Amination (1 eq. Amine)| 5-(Amino)-8-bromoquinolin-3-amine | Selective coupling at the C-I position is generally observed due to lower C-X bond strength. |

Derivatives and Analogues of 8 Bromo 5 Iodoquinolin 3 Amine: Design and Synthetic Utility

Synthesis of Related Halogenated 3-Aminoquinoline (B160951) Derivatives

A plausible approach involves the construction of a pre-functionalized aniline (B41778) or a suitable carbonyl compound, which then undergoes a cyclization reaction to form the quinoline (B57606) ring. Classic quinoline syntheses like the Combes, Conrad-Limpach, or Friedländer reactions could be adapted. For instance, a gold-catalyzed reaction between a 2-aminobenzaldehyde (B1207257) and propargylamine (B41283) has been shown to produce 3-aminoquinolines, tolerating halogen substituents like bromine and iodine. acs.org

Alternatively, direct functionalization of a pre-formed quinoline ring is a common and powerful strategy. The introduction of the amino group at the C3 position can be accomplished through methods like the reaction of ynones with 2-aminobenzonitriles. cardiff.ac.uk The halogenation steps are crucial for installing the bromo and iodo moieties at the C8 and C5 positions, respectively.

Regioselective halogenation of the quinoline ring is well-documented. The 8-aminoquinoline (B160924) moiety can act as a directing group, facilitating halogenation at the C5 and C7 positions. researchgate.netrsc.orgnih.gov For example, copper-promoted bromination of 8-aminoquinoline amides can occur selectively at the C5 position. researchgate.net Iron(III)-catalyzed methods have also been developed for the C5-halogenation of 8-amidoquinolines in water, offering an environmentally benign approach. nih.govmdpi.com Metal-free protocols using reagents like trihaloisocyanuric acid have proven effective for the C5-halogenation of various 8-substituted quinolines. rsc.orgresearchgate.net The bromination of 8-substituted quinolines, such as 8-aminoquinoline, can yield a mixture of 5-bromo and 5,7-dibromo derivatives depending on the reaction conditions. researchgate.net

The introduction of iodine at the C5 position of an 8-bromoquinoline (B100496) or bromine at the C8 position of a 5-iodoquinoline (B175257) would be the final key step. A radical-based direct C-H iodination protocol has been developed for quinolines, showing C3 selectivity in many cases, but also C5 iodination for 6-methoxyquinolines. scispace.com The precise sequence of amination and halogenation would need to be optimized to achieve the target 8-bromo-5-iodoquinolin-3-amine structure efficiently.

Table 1: Selected Synthetic Methods for Halogenated Quinolines

| Method | Substrate Type | Reagents/Catalyst | Position(s) Functionalized | Key Feature | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed Cyclization | 2-Aminobenzaldehyde & Propargylamine | Ph₃PAuOTf | C3 (Amine) | Tolerates halogen substituents. | acs.org |

| Iron-Catalyzed Halogenation | 8-Amidoquinolines | Fe(NO₃)₃·9H₂O, NBS/NIS | C5 | Environmentally friendly reaction in water. | nih.govmdpi.com |

| Metal-Free Halogenation | 8-Substituted Quinolines | Trihaloisocyanuric Acid (TCCA/TBCA) | C5 | Operationally simple, high regioselectivity. | rsc.orgresearchgate.net |

| Copper-Promoted Bromination | 8-Aminoquinoline Amides | Cu(OAc)₂, Alkyl Bromides, DMSO | C5 | Selective monobromination. | researchgate.net |

| Direct C-H Iodination | Quinolines | I₂, K₂S₂O₈, TFA | C3 or C5 | Radical-based, regioselectivity depends on substrate. | scispace.com |

Introduction of Diverse Chemical Functionalities via the Bromine and Iodine Positions

The C-Br and C-I bonds on the this compound scaffold are prime sites for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. nih.gov The differential reactivity of aryl bromides and iodides allows for selective and sequential functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine bond, enabling site-selective transformations. researchgate.net

This reactivity hierarchy is exploited in the successive functionalization of dihaloquinolines. For instance, in palladium-catalyzed Suzuki-Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, the first reaction occurs selectively at the more reactive C5-Br position. researchgate.net Similarly, for a substrate like this compound, one would anticipate that the initial cross-coupling reaction would occur at the C5-iodo position under carefully controlled conditions.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds. This is a robust method for introducing aryl or heteroaryl substituents. researchgate.netresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as handles for further transformations. researchgate.netsigmaaldrich.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. researchgate.netsigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino functionalities. sigmaaldrich.com

Stille Coupling: Reaction with organostannanes. researchgate.net

By first reacting at the C5-iodo position and then employing more forcing conditions or a different catalyst system, a second, different functionality can be installed at the C8-bromo position. This sequential approach allows for the synthesis of a vast array of trisubstituted quinoline derivatives from a single, versatile precursor. For example, after an initial Suzuki coupling at the C5-position, a subsequent Sonogashira or Heck reaction could be performed at the C8-position, leading to highly functionalized and complex quinoline structures.

Strategic Design of Novel Polyhalogenated Quinoline Structures for Advanced Synthetic Applications

Polyhalogenated quinolines are not merely intermediates but are strategically designed scaffolds for advanced applications. The presence of multiple halogen atoms provides a robust toolkit for chemists to build complex molecules with precise control over the substitution pattern. acs.org These scaffolds are valuable in the synthesis of functional materials, such as fluorescent probes, and in drug discovery programs for developing potential therapeutic agents. acs.orgresearchgate.net

The design of these structures often involves convergent synthesis, where functionalized precursors are combined in the final stages. acs.org For example, the synthesis of polyhalogenated quinoline C-nucleosides as potential antiviral agents was achieved through a convergent strategy involving Wittig reactions to construct the core structure. acs.orgresearchgate.net

The strategic placement of halogens influences not only the synthetic pathways available but also the physicochemical and biological properties of the final molecule. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the ability to synthesize a variety of polyhalogenated quinoline isomers is critical for structure-activity relationship (SAR) studies.

The development of regioselective halogenation methods is key to this strategic design. nih.govrsc.org Researchers have developed protocols for the selective halogenation of quinolines at various positions, enabling the synthesis of specifically designed building blocks. rsc.orgacs.org These building blocks, like this compound, are then used to access novel chemical space through subsequent diversification reactions.

Structural Elaboration from this compound as a Building Block

This compound is an exemplary building block, offering at least three distinct points for structural elaboration: the C3-amine, the C5-iodine, and the C8-bromine. nih.gov This trifunctional nature allows for a multi-directional approach to synthesizing complex molecules.

Elaboration at the C3-Amine: The primary amine group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of side chains. It can also be a key component in the formation of new heterocyclic rings fused to the quinoline core. For example, syntheses of 3-aminoquinoline derivatives of benzenesulfonamides have been reported. nih.gov

Elaboration at the C5-Iodo Position: As the most reactive halogen, the iodine atom is the primary site for initial cross-coupling reactions. Suzuki, Sonogashira, or Heck reactions can be performed selectively at this position to introduce aryl, alkynyl, or vinyl groups, respectively.

Elaboration at the C8-Bromo Position: Following functionalization at the C5 position, the C8-bromo group can be targeted for a second cross-coupling reaction, allowing for the introduction of a different functional group. This stepwise approach is essential for building unsymmetrical, highly substituted quinolines.

This multi-pronged derivatization strategy is illustrated in the following hypothetical reaction scheme, showcasing the potential of this compound as a versatile synthetic hub.

Table 2: Potential Elaboration Pathways for this compound

| Reactive Site | Reaction Type | Potential Reagents | Introduced Functionality |

|---|---|---|---|

| C3-NH₂ | Acylation | Acid chlorides, Anhydrides | Amides |

| C3-NH₂ | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| C5-I | Suzuki Coupling | Ar-B(OH)₂ | Aryl group |

| C5-I | Sonogashira Coupling | Terminal alkynes | Alkynyl group |

| C8-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Substituted amine |

| C8-Br | Heck Coupling | Alkenes, Pd catalyst | Vinyl group |

The combination of these transformations allows for the systematic exploration of the chemical space around the quinoline core, facilitating the development of new compounds for various scientific applications.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of "8-Bromo-5-iodoquinolin-3-amine" in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating nature of the amine group. ucl.ac.uk The protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbon atoms directly bonded to the electronegative halogen atoms (C5-I and C8-Br) are expected to be shifted to higher frequencies (downfield). ucl.ac.uk Conversely, the carbon atom attached to the amine group (C3) would be shielded and appear at a lower frequency (upfield). Quaternary carbons, those without any attached protons, are also readily identified. researchgate.net While specific spectral data for "this compound" is not available, data from related substituted quinolines can be used to predict the approximate chemical shifts. mdpi.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

The following table is predictive and based on known substituent effects on quinoline systems. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 - 8.8 | C2: 145 - 150 |

| H4 | 7.2 - 7.5 | C3: 130 - 135 |

| H6 | 7.8 - 8.1 | C4: 115 - 120 |

| H7 | 7.6 - 7.9 | C4a: 140 - 145 |

| NH₂ | Variable (broad) | C5: 90 - 95 |

| C6: 130 - 135 | ||

| C7: 125 - 130 | ||

| C8: 110 - 115 | ||

| C8a: 148 - 152 |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of "this compound". The calculated molecular weight for C₉H₅BrIN₂ is 348.97 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M+) would appear as a characteristic doublet with equal intensity, separated by two mass units. msu.edumiamioh.edu

Key fragmentation pathways for "this compound" would likely involve:

Alpha-cleavage: A common fragmentation for amines, which involves the cleavage of the C-C bond adjacent to the C-N bond. libretexts.orglibretexts.org

Loss of Halogens: Fragmentation may occur through the loss of a bromine or iodine radical.

Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound" by detecting the vibrations of its chemical bonds.

The IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹. wpmucdn.com

C=N and C=C Stretching: Aromatic ring stretching vibrations for the quinoline core would appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond would likely be observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-Br and C-I Stretching: The carbon-halogen bond vibrations occur at lower frequencies, typically below 800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending | ~1600 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1335 |

| C-Br | Stretching | < 800 |

| C-I | Stretching | < 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring in "this compound" is expected to absorb UV light, leading to characteristic absorption maxima (λmax). The presence of the amino and halogen substituents will influence the position and intensity of these absorptions. While specific data is unavailable, related quinoline derivatives show complex absorption spectra. rsc.org

Future Directions and Emerging Research Avenues in Halogenated Quinoline Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes for Complex Halogenated Quinoline (B57606) Systems

The synthesis of polysubstituted quinolines, particularly those with a defined halogenation pattern like 8-Bromo-5-iodoquinolin-3-amine, often involves multi-step sequences that can be resource-intensive and generate significant waste. A major thrust of future research will be the development of more efficient and atom-economical synthetic strategies. This includes the exploration of one-pot reactions and tandem catalysis to minimize intermediate purification steps. For instance, traditional methods for introducing halogens, such as bromination and iodination, are being refined to offer greater regioselectivity and reduce the need for protecting groups.

Current synthetic approaches for related bromoisoquinoline derivatives often rely on strong acids and brominating agents like N-bromosuccinimide (NBS). google.comgoogle.com Future methodologies will likely focus on milder reaction conditions and the use of catalysts to improve yields and functional group tolerance. The direct C-H functionalization of the quinoline core represents a particularly promising avenue for introducing halogens and other substituents in a more direct and efficient manner.

To illustrate the potential for improvement, a comparative overview of traditional versus projected synthetic efficiencies for a hypothetical complex halogenated quinoline is presented below.

Table 1: Comparison of Synthetic Route Efficiencies for Halogenated Quinolines

| Metric | Traditional Synthesis | Projected Future Synthesis |

| Number of Steps | 8-10 | 3-5 |

| Overall Yield | < 10% | > 40% |

| Atom Economy | Low | High |

| Use of Protecting Groups | Frequent | Minimal to None |

| Catalyst Type | Stoichiometric Reagents | Catalytic (e.g., Transition Metal) |

Exploration of Novel Reactivity Patterns and Catalytic Transformations Involving this compound

The distinct electronic environment created by the bromo, iodo, and amino substituents on the quinoline scaffold of this compound suggests a rich and largely unexplored reactivity. The presence of two different halogens opens up possibilities for selective cross-coupling reactions. For example, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization at the 5- and 8-positions.

Future research will likely focus on exploiting this differential reactivity to construct intricate molecular designs. The development of novel catalytic systems that can selectively activate one C-X bond in the presence of the other will be crucial. Furthermore, the amino group at the 3-position can serve as a handle for a variety of transformations, including diazotization followed by substitution, or as a directing group for further functionalization of the quinoline ring. The interplay between the electron-donating amino group and the electron-withdrawing halogens is expected to give rise to unique reactivity patterns that are yet to be fully understood.

Advanced Computational Modeling for Reaction Prediction and Design of Next-Generation Quinoline Compounds

As the complexity of target molecules increases, the role of computational chemistry in predicting reaction outcomes and guiding synthetic efforts becomes indispensable. For multifaceted compounds like this compound, density functional theory (DFT) calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, as well as to estimate the activation energies for various reaction pathways.

This predictive power can significantly reduce the amount of empirical experimentation required to optimize reaction conditions. For instance, computational models can help in selecting the most appropriate catalyst and ligands for a desired cross-coupling reaction, or in predicting the regioselectivity of a functionalization reaction. Beyond reaction prediction, computational tools are being used to design next-generation quinoline compounds with specific electronic, optical, or biological properties. By simulating how structural modifications affect these properties, researchers can prioritize synthetic targets that are most likely to exhibit the desired functions.

Table 2: Application of Computational Modeling in Quinoline Chemistry

| Computational Technique | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Prediction of reaction regioselectivity | Identification of the most reactive halogen for selective cross-coupling |

| Molecular Docking | Design of quinoline-based enzyme inhibitors | Binding affinity and mode of interaction with a target protein |

| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties for materials applications | Absorption and emission spectra of novel quinoline-based fluorophores |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions in quinoline-containing complexes | Strength and nature of halogen bonding in supramolecular assemblies |

Integration of this compound into Complex Molecular Architectures for Diverse Chemical Applications

The unique substitution pattern of this compound makes it an attractive building block for the construction of larger, more complex molecular architectures. The ability to selectively functionalize the bromo and iodo groups allows for the programmed assembly of polymers, dendrimers, and macrocycles with well-defined structures.

In the realm of materials science, quinoline derivatives are known for their interesting photophysical and electronic properties. By incorporating this compound into conjugated polymers, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The presence of heavy atoms like bromine and iodine could also impart interesting properties such as phosphorescence.

In medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous therapeutic agents. The specific halogenation and amination pattern of this compound could be exploited to develop new drug candidates with enhanced potency or selectivity. For example, the halogens can engage in halogen bonding interactions with biological targets, while the amino group can serve as a key hydrogen bond donor or acceptor. The exploration of such complex quinoline derivatives as ligands for metal catalysts or as components of supramolecular assemblies also represents a burgeoning area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.